Insulin glulisine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

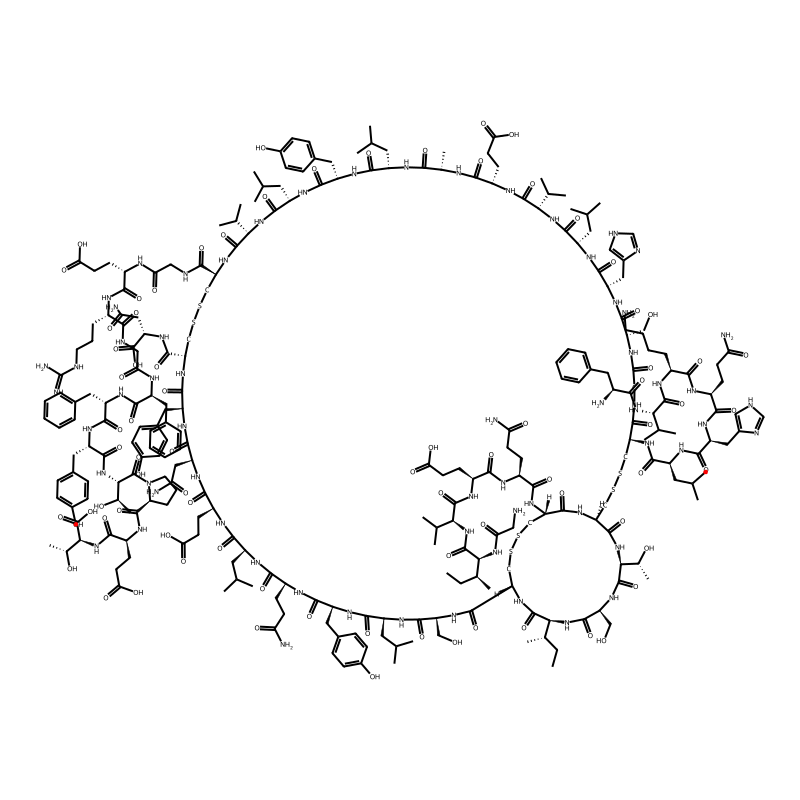

Insulin glulisine is a rapid-acting insulin analog designed to improve glycemic control in individuals with diabetes mellitus, particularly those with Type 1 and Type 2 diabetes. It is marketed under the brand name Apidra and is administered via subcutaneous or intravenous routes. The compound is distinguished from human insulin by two amino acid substitutions: asparagine at position B3 is replaced with lysine, and lysine at position B29 is replaced with glutamic acid. These modifications reduce the tendency of insulin glulisine to form hexamers, which allows for faster absorption and a more rapid onset of action compared to regular human insulin .

Insulin glulisine undergoes several biochemical interactions upon administration. When injected, it binds to the insulin receptor, a heterotetrameric protein that activates intracellular signaling pathways essential for glucose metabolism. The binding triggers autophosphorylation of the receptor and subsequent phosphorylation of insulin receptor substrates, leading to the activation of downstream signaling molecules such as phosphoinositide 3-kinase and Akt. This cascade promotes glucose uptake in muscle and adipose tissues while inhibiting hepatic glucose production .

The primary biological activity of insulin glulisine is its ability to lower blood glucose levels. It does so by facilitating the uptake of glucose into cells, particularly in skeletal muscle and adipose tissue, while simultaneously inhibiting gluconeogenesis in the liver. Insulin glulisine has a rapid onset of action (approximately 10-20 minutes post-injection) and a shorter duration of effect compared to regular human insulin, making it particularly effective for managing postprandial hyperglycemia .

Insulin glulisine is produced through recombinant DNA technology using a non-pathogenic strain of Escherichia coli (K12). The process involves inserting the gene coding for insulin glulisine into the bacterial DNA, allowing the bacteria to produce the insulin analog. After fermentation, the insulin is extracted and purified through various biochemical techniques to ensure its safety and efficacy before formulation into injectable solutions .

Insulin glulisine is primarily used for:

- Management of Diabetes Mellitus: It helps control blood sugar levels in patients with Type 1 and Type 2 diabetes.

- Postprandial Glucose Control: Due to its rapid action, it is particularly useful for managing blood glucose spikes after meals.

- Flexible Dosing Regimens: Its quick onset allows for more flexible timing of administration relative to meals compared to longer-acting insulins .

Insulin glulisine can interact with various substances that may enhance or diminish its glucose-lowering effects. For instance, certain oral hypoglycemic agents may have synergistic effects when used concurrently with insulin glulisine. Additionally, conditions such as renal impairment can alter insulin requirements; patients may need lower doses due to decreased renal clearance of insulin .

Adverse reactions include hypoglycemia, which can occur if doses are not adjusted appropriately during changes in diet or exercise levels. Severe allergic reactions are also possible but rare .

Insulin glulisine belongs to a class of rapid-acting insulins that includes other analogs such as:

- Insulin lispro: Similar in structure but differs at positions B28 and B29.

- Insulin aspart: Another rapid-acting analog with a different amino acid substitution at position B28.

| Compound | Amino Acid Substitutions | Onset of Action | Duration of Action |

|---|---|---|---|

| Insulin glulisine | B3: Asparagine → Lysine; B29: Lysine → Glutamic Acid | ~10-20 minutes | ~3-5 hours |

| Insulin lispro | B28: Proline → Lysine; B29: Lysine → Proline | ~15 minutes | ~3-5 hours |

| Insulin aspart | B28: Proline → Aspartic Acid | ~10-20 minutes | ~3-5 hours |

Uniqueness

Insulin glulisine's unique amino acid substitutions provide it with a faster absorption profile compared to both insulin lispro and insulin aspart, making it particularly effective for immediate postprandial control. Its pharmacokinetic properties allow for more precise management of blood glucose levels shortly after meals .

Amino Acid Substitution Strategy at B3 and B29 Positions

Insulin glulisine represents a significant advancement in rapid-acting insulin analogue design through strategic amino acid substitutions at critical positions within the B-chain [1] [5]. The molecular engineering approach involves the replacement of asparagine at position B3 with lysine and the substitution of lysine at position B29 with glutamic acid [1] [2]. This dual amino acid modification strategy fundamentally alters the physicochemical properties of the insulin molecule, with the chemical designation being 3B-lysine-29B-glutamic acid-human insulin [4] [20].

The molecular formula of insulin glulisine is C258H384N64O78S6 with a molecular weight of 5823 daltons [12] [20] [23]. The strategic positioning of these substitutions directly impacts the self-association behavior of insulin molecules, with the B3 lysine substitution introducing a positively charged residue that creates electrostatic repulsion with neighboring molecules [1] [3]. Conversely, the B29 glutamic acid substitution replaces a positively charged lysine with a negatively charged glutamic acid, resulting in a formal addition of negative charge and contributing to a decrease in the isoelectric point from 5.5 in human insulin to 5.1 in insulin glulisine [1] [18].

The crystallographic analysis reveals distinct electron density characteristics for these substituted residues [1]. The B3 lysine NZ atom shows only weak electron density, forming a single weak hydrogen bond to the OE1 atom of A15 glutamine at a distance of 3.39 Å [1]. In contrast, the D3 lysine residue demonstrates stronger interactions with two hydrogen bonds: one to symmetry water 107 (2.83 Å) and another to the O1 formate ion (2.52 Å) [1]. The B29 glutamic acid residue exhibits limited interactions, forming hydrogen bonds primarily with water molecules 218 and 217, which accounts for its weak electron density in crystallographic studies [1].

Table 1: Amino Acid Substitution Impact on Molecular Properties

| Property | Human Insulin | Insulin Glulisine | Change |

|---|---|---|---|

| B3 Position | Asparagine | Lysine | Neutral to Positive |

| B29 Position | Lysine | Glutamic Acid | Positive to Negative |

| Isoelectric Point | 5.5 | 5.1 | -0.4 |

| Molecular Weight | 5808 Da | 5823 Da | +15 Da |

| Net Charge Change | - | -1 | Formal negative addition |

X-ray Crystallographic Characterization of Monomeric Stabilization

High-resolution X-ray crystallographic analysis of insulin glulisine has provided unprecedented structural insights into its monomeric stabilization mechanisms [1] [9]. The crystal structure was determined to a resolution of 1.26 Å, with crystals belonging to the H3 space group and hexagonal (centred trigonal) cell dimensions of a = b = 82.44 Å and c = 33.65 Å, containing two molecules in the asymmetric unit [1] [9] [14].

A unique structural feature identified in insulin glulisine is the positioning of D21 glutamic acid, which points inward rather than toward the outside surface, a conformation not observed in other fast-acting insulin analogues [1] [14]. This inward orientation of D21 glutamic acid reduces intermolecular interactions with neighboring molecules, thereby enhancing the preference for dimer formation over higher-order oligomers [1]. The structural rearrangement involves the α-turn region comprising D19 cysteine, D20 glycine, D21 glutamic acid, and D22 arginine, which shifts away from the native insulin conformation and brings this region closer to the B-chain [1].

The crystallographic data reveals specific intermolecular interactions that contribute to monomeric stabilization [1]. The unique conformation allows the creation of hydrogen bonds between B26 tyrosine and D16 tyrosine OH groups to D21 OE2, while in human insulin, the D21 glutamic acid side chain points outward toward the solvent [1]. This structural modification enables D29 glutamic acid to form a hydrogen bond to the C1 glycine N atom, further stabilizing the dimeric form [1].

The electrostatic surface analysis demonstrates significant differences compared to native insulin due to the amino acid substitutions [1]. The B3 lysine mutation induces subtle steric and electrostatic repulsion between monomer molecules, with D3 lysine positioned approximately 5 Å from symmetry B22 arginine, contributing to electrostatic repulsion as both residues carry positive charges [1]. Protein-protein electrostatic interactions can occur between molecules positioned up to 10 Å distance from each other, making this interaction physiologically relevant [1].

Table 2: Crystallographic Parameters and Structural Features

| Parameter | Value | Reference |

|---|---|---|

| Resolution | 1.26 Å | [1] [9] |

| Space Group | H3 (hexagonal) | [1] [14] |

| Unit Cell Dimensions | a = b = 82.44 Å, c = 33.65 Å | [1] [8] |

| Molecules per Asymmetric Unit | 2 | [1] [9] |

| D21Glu Orientation | Inward-pointing | [1] [14] |

| B3Lys-A15Gln H-bond Distance | 3.39 Å | [1] |

| D3Lys-Water H-bond Distance | 2.83 Å | [1] |

Hexamer-Dimer Equilibrium Dynamics in Subcutaneous Tissue

The equilibrium dynamics between hexameric, dimeric, and monomeric forms of insulin glulisine in subcutaneous tissue represent a critical determinant of its rapid-acting properties [1] [7]. Analytical ultracentrifugation studies using both sedimentation velocity and equilibrium experiments have revealed a complex trinary system of dimers, hexamers, and dihexamers in dynamic equilibrium [1] [22].

Unlike conventional insulin formulations that contain zinc for hexamer stabilization, insulin glulisine formulation lacks zinc, which fundamentally shifts the equilibrium toward dimer and monomer formation [10] [13]. The absence of zinc is compensated by the addition of polysorbate 20, which acts as a surfactant occupying hydrophobic interfaces and providing protection of monomeric insulin glulisine from denaturation and fibrillation [10]. This unique formulation characteristic allows insulin glulisine to exist predominantly in monomeric and dimeric forms in the marketed formulation [10].

Sedimentation velocity experiments demonstrate that insulin glulisine undergoes rapid dissociation upon dilution, achieving a completely monomeric state within the experimental dead time of 10 seconds [7]. This contrasts significantly with other rapid-acting analogues such as insulin lispro and insulin aspart, which maintain their association states for longer periods [7]. The rapid dissociation kinetics contribute directly to the enhanced absorption characteristics observed in subcutaneous tissue [7].

The hexamer formation capability of insulin glulisine can be restored through the addition of zinc, which promotes hexamerization and results in pharmacokinetic profiles resembling regular human insulin [10]. In formulation conditions containing m-cresol but lacking zinc, insulin glulisine forms compact hexamers with a conformation different from the typical R6 state observed in zinc-containing formulations [7]. These hexamers rapidly dissociate into monomers in less than 10 seconds upon severe dilution [7].

The concentration-dependent association behavior demonstrates that at therapeutic concentrations (approximately 3.5 mg/mL), insulin glulisine assemblies approach hexameric size and remain essentially constant at higher peptide concentrations [7]. However, the stability of these assemblies is significantly lower than conventional zinc-stabilized insulin hexamers [7]. The equilibrium dynamics are further influenced by the subcutaneous tissue environment, where dilution effects and diffusion processes continuously shift the oligomeric balance toward smaller, more rapidly absorbed forms [11].

Table 3: Equilibrium Dynamics and Association States

| Condition | Primary State | Dissociation Time | Stabilizing Factor |

|---|---|---|---|

| Formulation (no Zn²⁺) | Dimer/Monomer | <10 seconds | Polysorbate 20 |

| With Zn²⁺ addition | Hexamer (R₆) | Extended | Zinc coordination |

| Dilution conditions | Monomer | Immediate | Concentration effect |

| Subcutaneous tissue | Dynamic equilibrium | Variable | Tissue dilution |

Insulin glulisine exhibits distinct receptor binding characteristics that differentiate it from regular human insulin through specific molecular interactions and conformational changes. The compound binds to the insulin receptor, a heterotetrameric protein consisting of two extracellular alpha units and two transmembrane beta units [1] [2]. The binding affinity of insulin glulisine to the insulin receptor demonstrates a steady-state relative binding affinity of approximately 0.70 compared to regular human insulin [3] [4]. This slight reduction in binding affinity corresponds to binding affinity values ranging from 508.7 to 14.4 picomolar for insulin glulisine versus 6.2 to 9.8 picomolar for regular human insulin [3].

The structural modifications in insulin glulisine, specifically the substitution of asparagine at position B3 with lysine and the replacement of lysine at position B29 with glutamic acid, create unique conformational characteristics that influence receptor binding [1] [2] [5]. These amino acid substitutions result in electrostatic repulsion effects, particularly the interaction between the newly introduced lysine at position B3 and the neighboring arginine at position B22, which affects the overall molecular conformation [6]. Additionally, the shortened glutamic acid residue at position B29 reduces intermolecular interactions compared to the original lysine residue, forming only one weak hydrogen bond to arginine at position D22 compared to two to three hydrogen bonds observed in native insulin [6].

The binding of insulin glulisine to the alpha subunit of the insulin receptor stimulates the tyrosine kinase activity intrinsic to the beta subunit of the receptor [1] [2]. This activation process involves receptor autophosphorylation, where the bound receptor phosphorylates itself and numerous intracellular substrates [1] [2]. The insulin receptor demonstrates sustained activation when internalized with insulin glulisine, with tyrosine phosphorylation levels increased by nine times compared to unstimulated conditions after 30 minutes of stimulation [7]. In vitro autophosphorylation assays reveal that the kinase activity of internalized insulin receptors is markedly augmented by eight to nine times following insulin glulisine stimulation [7].

The conformational activation process involves specific structural transitions essential for effective receptor binding and activation [8]. The C-terminal segment of the B chain undergoes movement from the hormone core to enable engagement with the insulin receptor domains [8]. This conformational change occurs in a zipper-like fashion, allowing accessibility to insulin site 1-binding residues that otherwise remain buried within the hydrophobic core [8]. The first A-chain helix rotates to avoid steric clashes, resulting in residues A1-A5 forming a single α-helical turn while residues A3-A9 adopt a wider helix conformation [8].

Insulin glulisine demonstrates similar insulin receptor association kinetics compared to regular human insulin, indicating that the amino acid modifications do not significantly alter the binding kinetics despite the reduced binding affinity [3] [4]. The receptor binding characteristics maintain functional equivalence in terms of glucose-lowering activity, with one unit of insulin glulisine demonstrating the same glucose-lowering effect as one unit of regular human insulin when administered intravenously [9].

Post-Receptor Signaling Cascade Modulation Patterns

Following receptor binding and activation, insulin glulisine initiates complex intracellular signaling cascades that demonstrate both similarities and specific differences compared to endogenous insulin signaling patterns. The activated insulin receptor phosphorylates multiple intracellular substrates, including insulin receptor substrate proteins, cellular Cbl, adapter protein containing pleckstrin homology and Src homology 2 domains, Src homology 2 domain containing transforming protein, and Grb2-associated binding protein 1 [1] [2].

The phosphorylation of insulin receptor substrate proteins represents a critical step in the signaling cascade, with insulin glulisine demonstrating differential activation patterns for insulin receptor substrate-1 and insulin receptor substrate-2 [10] [4]. In vivo studies using C57BL/6 mice demonstrate that insulin glulisine produces comparable tyrosine phosphorylation of both insulin receptor substrate-1 and insulin receptor substrate-2 in muscle and liver tissues when compared to regular human insulin [10]. However, in vitro studies reveal that insulin glulisine activation of insulin receptor substrate-1 is 6- to 10-fold lower compared to regular human insulin, while insulin receptor substrate-2 activation remains similar between the two insulin forms [4].

The activation of downstream signaling molecules includes phosphatidylinositol 3-kinase and protein kinase B, commonly known as AKT [1] [2]. Phosphatidylinositol 3-kinase activation following insulin glulisine stimulation demonstrates equivalent levels in muscle and liver tissues compared to regular human insulin [10]. The enzyme activity measurements show comparable activation at both 5 and 10 minutes after insulin injection, indicating that insulin glulisine maintains the same capacity to activate this critical metabolic signaling pathway [10].

Protein kinase B activation patterns reveal slight temporal differences between insulin glulisine and regular human insulin [10]. Quantification of phosphorylation at serine 473, which indicates protein kinase B activation, shows lower phosphorylation for insulin glulisine compared to regular human insulin after 20 minutes, but no significant difference between the two insulins after 30 minutes [10]. This temporal variation suggests that insulin glulisine may exhibit a slightly different kinetic profile for protein kinase B activation while maintaining overall equivalent signaling capacity.

The mitogen-activated protein kinase pathway activation demonstrates equal levels between insulin glulisine and regular human insulin in both muscle and liver tissues [10]. The phosphorylation of extracellular signal-regulated kinases 1 and 2, which are associated with mitogenic activity, shows comparable or even lower levels with insulin glulisine compared to regular human insulin [3] [4]. This finding supports the safety profile of insulin glulisine by indicating that it does not enhance mitogenic signaling pathways beyond those observed with regular human insulin.

Insulin glulisine regulates the activity of glucose transporter 4 and protein kinase C through the activated signaling cascades, both of which play critical roles in cellular metabolism and catabolism [1] [2]. The translocation of glucose transporter 4 from intracellular storage vesicles to the cell surface represents a key mechanism for glucose uptake stimulation [11] [12]. Insulin-stimulated delivery of glucose transporter 4 occurs through specialized intracellular storage vesicles, and this process involves multiple membrane-bound compartments including both insulin-sensitive and insulin-insensitive intracellular glucose transporter 4-containing membranes [11].

The signaling cascade modulation extends to hypothalamic tissue, where insulin glulisine demonstrates comparable phosphatidylinositol 3-kinase activity to regular human insulin [10]. This finding indicates that insulin glulisine maintains appropriate central nervous system signaling patterns, which are important for overall metabolic regulation and glucose homeostasis.

Comparative Intracellular Trafficking Pathways vs. Endogenous Insulin

The intracellular trafficking pathways of insulin glulisine demonstrate distinctive characteristics compared to endogenous insulin, particularly in terms of receptor internalization, vesicular transport, and cellular processing mechanisms. Upon binding to the insulin receptor, insulin glulisine undergoes rapid internalization through caveolae-mediated endocytosis in primary adipocytes [13]. This process involves co-localization of the insulin receptor with caveolin in endosomal fractions, as demonstrated by co-immunocapture techniques using both anti-insulin receptor and anti-caveolin antibodies [13].

The internalization process results in the formation of ligand-receptor complexes that are subsequently transported into the endosomal apparatus [7]. Unlike the conventional view that endocytosis leads to rapid receptor deactivation, insulin glulisine maintains sustained activation of internalized insulin receptors [7]. In skeletal muscle, insulin glulisine stimulation induces rapid internalization of the insulin receptor to an insulin-sensitive glucose transporter 4-enriched intracellular membrane fraction [7]. After 30 minutes of stimulation, insulin receptor content increases by three times and tyrosine phosphorylation increases by nine times in this fraction compared to unstimulated conditions [7].

The trafficking pathways involve multiple distinct membrane compartments that mediate glucose transporter 4 translocation and recycling [12]. Insulin glulisine stimulates traffic from cellugyrin-containing membranes to sortilin-containing membranes, with cellugyrin-containing internal glucose transporter 4-containing vesicles providing an insulin-sensitive reservoir to replenish glucose transporter 4 storage vesicles following insulin-stimulated exocytosis [12]. This trafficking pattern demonstrates the existence of two functionally distinct glucose transporter 4 trafficking pathways: one from cellugyrin-positive membranes to the cell surface under basal conditions, and another from cellugyrin-positive to sortilin-positive membranes and then to the plasma membrane following insulin stimulation [12].

The molecular assembly characteristics of insulin glulisine significantly influence its intracellular trafficking patterns compared to endogenous insulin [6] [14] [15]. Insulin glulisine forms compact hexamers in formulation even in the absence of zinc ions, but upon dilution, these rapidly dissociate into monomers in less than 10 seconds [15] [16]. This rapid dissociation contrasts with regular human insulin, which forms more stable hexameric assemblies that dissociate slowly over time periods ranging from seconds to one hour depending on formulation conditions [15].

The unique structural modifications in insulin glulisine create distinct self-association properties that affect cellular trafficking [6]. The replacement of asparagine at position B3 with lysine and lysine at position B29 with glutamic acid results in reduced propensity to form hexamers and enhanced stability in monomeric form [1] [2] [17]. X-ray crystallographic analysis reveals that the unique conformation of glutamic acid at position D21 points toward the protein core rather than to the outside surface, increasing dimer interactions and affecting the overall assembly dynamics [6].

The trafficking patterns demonstrate differential endocytic and exocytic pathways compared to regular human insulin [11]. The recruitment of glucose transporter 4 carriers to the cell surface involves selective domains of sarcolemma and transverse tubules, with insulin glulisine showing similar patterns to endogenous insulin in terms of glucose transporter 4 translocation [11]. However, the kinetics of these processes may be enhanced due to the more rapid availability of monomeric insulin glulisine molecules for receptor interaction [17].

The cellular processing mechanisms involve sustained tyrosine kinase activity of internalized receptors, which differs from the conventional model of rapid receptor deactivation [7]. This sustained activation may contribute to enhanced glucose utilization efficiency and prolonged intracellular signaling compared to regular human insulin. The trafficking through multiple vesicular compartments maintains glucose transporter 4 cycling between storage vesicles and the plasma membrane, with insulin glulisine demonstrating enhanced kinetics in this cycling process [12].

XLogP3

UNII

Drug Indication

MeSH Pharmacological Classification

ATC Code

Use Classification

Drugs used in diabetes -> Human pharmacotherapeutic group